[tert-butyl(nitroso)amino]methyl acetate
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Overview
Description
[tert-butyl(nitroso)amino]methyl acetate is an organic compound that belongs to the class of nitrosoamines It is characterized by the presence of a tert-butyl group, a nitroso group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [tert-butyl(nitroso)amino]methyl acetate typically involves the reaction of tert-butyl nitrite with secondary amines under solvent-free conditions. This method is advantageous as it avoids the use of metals and acids, making it an environmentally friendly approach . The reaction conditions are mild, and the yields are generally high, making this method suitable for large-scale production.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency of the process. The use of tert-butyl nitrite as a reagent is common due to its availability and reactivity .
Chemical Reactions Analysis
Types of Reactions
[tert-butyl(nitroso)amino]methyl acetate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl nitrite and other nitroso compounds.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Acidic or basic conditions can facilitate the substitution of the acetate group.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted esters. These products are valuable intermediates in organic synthesis and can be used to create more complex molecules .
Scientific Research Applications
[tert-butyl(nitroso)amino]methyl acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce nitroso groups into molecules.
Biology: It can be used to study the effects of nitroso compounds on biological systems.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of [tert-butyl(nitroso)amino]methyl acetate involves the interaction of the nitroso group with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. This reactivity is the basis for its use in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl nitrite: Shares the tert-butyl and nitroso groups but lacks the acetate ester.
tert-Butyl acetate: Contains the tert-butyl and acetate groups but lacks the nitroso group.
Nitrosamines: A broader class of compounds that include the nitroso group but may have different substituents .
Uniqueness
[tert-butyl(nitroso)amino]methyl acetate is unique due to the combination of its functional groups, which confer specific reactivity and properties. This makes it a versatile compound in organic synthesis and a valuable tool in scientific research.
Properties
CAS No. |
53198-38-2 |
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Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
[tert-butyl(nitroso)amino]methyl acetate |
InChI |
InChI=1S/C7H14N2O3/c1-6(10)12-5-9(8-11)7(2,3)4/h5H2,1-4H3 |
InChI Key |
PUIYQGCSRPMBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCN(C(C)(C)C)N=O |
Origin of Product |
United States |
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